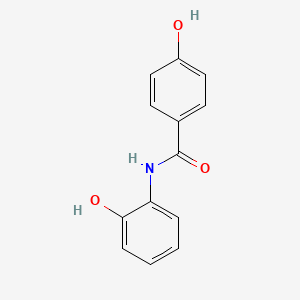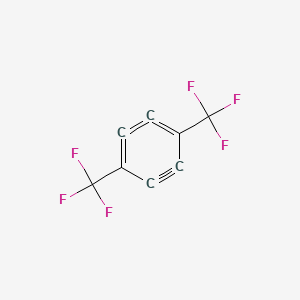
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C₈F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,2,3-trien-5-yne ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors.
Reaction Conditions: The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its effects and applications .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne include:
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne: A compound with a similar structure but different electronic properties.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of trifluoromethyl groups and the cyclohexa-1,2,3-trien-5-yne ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
223432-38-0 |
|---|---|
Fórmula molecular |
C8F6 |
Peso molecular |
210.08 g/mol |
InChI |
InChI=1S/C8F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14 |
Clave InChI |
AFJFUBXPSFITOI-UHFFFAOYSA-N |
SMILES canónico |
C1#CC(=C=C=C1C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


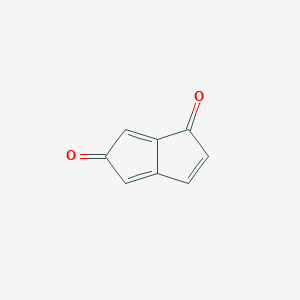

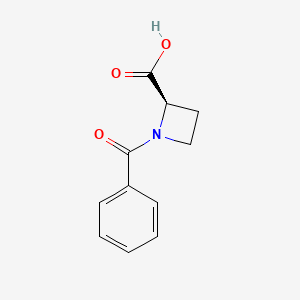
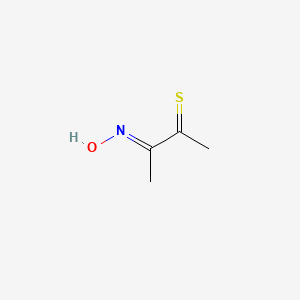
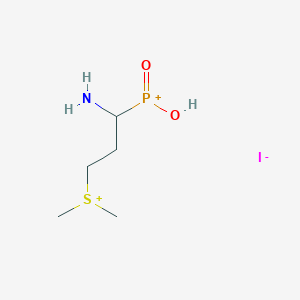
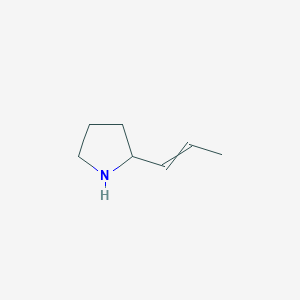
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)

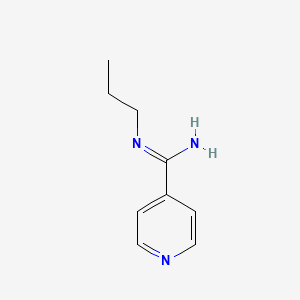
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
